molecular formula C20H13ClF4N2O2 B3037482 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 478066-02-3

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B3037482
CAS No.: 478066-02-3
M. Wt: 424.8 g/mol
InChI Key: TUAHJEYUHQIDJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a small molecule compound featuring a dihydropyridinone core substituted with a 2-chloro-6-fluorobenzyl group at the N1 position and a 3-(trifluoromethyl)phenyl carboxamide moiety at the 3-position. This specific molecular architecture, which includes halogenated benzyl and phenyl groups, is often explored in medicinal chemistry and chemical biology for its potential to modulate the activity of various biological targets. Compounds with the pyridinecarboxamide structure are frequently investigated as inhibitors for enzymes or ion channels . The presence of the trifluoromethyl group is a common strategy in drug design to influence a compound's metabolic stability, lipophilicity, and binding affinity. This product is intended for research and development purposes in a laboratory setting. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF4N2O2/c21-16-7-2-8-17(22)15(16)11-27-9-3-6-14(19(27)29)18(28)26-13-5-1-4-12(10-13)20(23,24)25/h1-10H,11H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAHJEYUHQIDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC=C3Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide, also known by its CAS number 478066-02-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

  • Molecular Formula : C20H13ClF4N2O2
  • Molecular Weight : 424.78 g/mol
  • Purity : >90% .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyridine ring and various halogenated aromatic groups. These structural components are known to interact with biological targets, including enzymes and receptors.

Biological Activity Overview

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant inhibition of cell proliferation in human cancer cells, suggesting a potential role in cancer therapy .
    • A case study involving a derivative showed an IC50 value in the low nanomolar range against specific cancer cell lines, indicating high potency .
  • Anti-inflammatory Properties :
    • The compound has been evaluated for its ability to inhibit inflammatory mediators. In vitro assays have shown that it can reduce the production of pro-inflammatory cytokines, which are critical in conditions such as rheumatoid arthritis .
  • Neuroprotective Effects :
    • Preliminary studies suggest that this compound may possess neuroprotective properties. It has been tested in models of neurodegeneration, showing promise in reducing neuronal apoptosis and oxidative stress .

Case Studies and Research Findings

StudyFindings
Anticancer Study A derivative of the compound exhibited IC50 values < 100 nM against A549 lung cancer cells, indicating potent anticancer activity .
Inflammation Model In a murine model of inflammation, treatment with the compound resulted in a significant decrease in paw edema compared to control groups .
Neuroprotection In vitro studies indicated that the compound reduced oxidative stress markers in neuronal cells by up to 50% .

Structure-Activity Relationship (SAR)

Research into the SAR of similar compounds has revealed that modifications to the halogen substituents can significantly affect biological activity. For example:

  • The introduction of fluorine atoms enhances lipophilicity and potentially increases membrane permeability.
  • The presence of a trifluoromethyl group is often associated with improved selectivity for specific biological targets .

Scientific Research Applications

1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide is a pyridinecarboxamide derivative with potential applications in scientific research.

Basic Information

  • Formula : C20H13ClF4N2O2
  • Molecular Weight : 424.8 g/mol
  • CAS Number : 478066-02-3

Synonyms
The compound is also known by several other names, including :

  • 478066-02-3
  • 1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
  • AKOS005099227
  • 7E-380S

Potential Applications

This compound may be applicable in areas such as:

  • Medicinal Chemistry : Due to its pyridinecarboxamide structure, it may possess pharmacological properties, such as anti-inflammatory and analgesic effects.
  • Drug Development : It can serve as a building block in synthesizing new drug candidates.
  • Biological Research : It can be used to study interactions with biological targets, such as enzymes or receptors involved in inflammatory pathways.

The compound's mechanism of action may involve inhibiting cyclooxygenase enzymes (COX), which would reduce prostaglandin synthesis and exert anti-inflammatory effects.

Properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues share carboxamide backbones with halogenated aromatic or heteroaromatic substituents. Key examples include:

Compound Name Core Structure Key Substituents Pharmacological Notes (if available) Reference ID
Target Compound Pyridinecarboxamide 2-Cl-6-F-benzyl; N-(3-CF₃-phenyl) Hypothesized kinase inhibition potential
N-(3-Chloro-4-fluorophenyl)-3-(2,4-difluorobenzyl)-4-oxo-5-phenyltetrahydropyrimidinecarboxamide Tetrahydropyrimidine 3-Cl-4-F-phenyl; 2,4-diF-benzyl Improved binding affinity in enzyme assays
N-3,5-difluorophenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 12) Imidazopyridine 3,5-diF-phenyl; pyrid-2-yl Moderate CYP450 inhibition
N-[4-Chloro-2-methyl-6-(N-methylcarbamoyl)phenyl]-1-(3-chloro-2-pyridyl)-3-trifluoromethyl-1H-pyrazole-5-carboxamide Pyrazolecarboxamide 4-Cl-2-methylphenyl; 3-Cl-pyridyl; CF₃ Insecticidal activity (patented)
1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde oxime Pyrazole-oxime 3-Cl-phenylsulfanyl; CF₃; oxime Antioxidant properties in vitro

Key Structural and Functional Insights

Chlorine at the ortho position (as in the target and ) increases electron-withdrawing effects, stabilizing the carboxamide bond against hydrolysis.

Trifluoromethyl (-CF₃) Impact :

  • The CF₃ group in the target and improves membrane permeability due to its hydrophobicity. This is critical for central nervous system (CNS) penetration in related neuroactive compounds .

Imidazopyridine carboxamides () show stronger π-π stacking with aromatic residues in enzyme binding pockets, a feature less pronounced in pyridine-based analogues.

Pharmacokinetic and Toxicity Comparisons

  • Metabolic Stability :
    • The target compound’s CF₃ group likely slows oxidative metabolism (similar to ), whereas imidazopyridines () undergo faster CYP450-mediated degradation.
  • Solubility :
    • Pyridinecarboxamides generally exhibit lower aqueous solubility than tetrahydropyrimidines (logP ~3.5 vs. ~2.8) due to reduced polarity .

Q & A

Basic: What synthetic routes are reported for 1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide?

Answer:
The compound is synthesized via multi-step reactions involving coupling of substituted benzyl halides with pyridinecarboxamide intermediates. For example, analogous compounds (e.g., pyridinecarboxamide derivatives) are prepared by:

Mitsunobu reactions to introduce benzyl groups (e.g., 2-chloro-6-fluorobenzyl) to pyridine scaffolds .

Amide coupling (e.g., HATU or EDCI-mediated) between carboxylic acid intermediates and aryl amines (e.g., 3-trifluoromethylaniline) .
Key intermediates (e.g., dihydropyridinones) are purified via column chromatography and characterized by NMR and HPLC (≥95% purity) .

Basic: What analytical methods are recommended for purity assessment and structural confirmation?

Answer:

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and gradient elution (acetonitrile/water + 0.1% TFA) to confirm purity ≥98% .
  • NMR : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions (e.g., benzyl, trifluoromethyl groups) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm deviation .

Advanced: How can reaction conditions be optimized for improved yield in large-scale synthesis?

Answer:
Apply statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent ratio, catalyst loading):

  • Use central composite designs to model nonlinear relationships between variables .
  • Quantum chemical calculations (e.g., DFT) predict transition states and optimize reaction pathways (e.g., reducing energy barriers for amide bond formation) .
    For example, highlights ICReDD’s approach to integrating computational screening with experimental validation, reducing trial-and-error steps by 40% .

Advanced: How are contradictions in biological activity data (e.g., in vitro vs. in vivo) resolved?

Answer:

  • Pharmacokinetic profiling : Measure solubility, metabolic stability (e.g., liver microsomes), and plasma protein binding to explain discrepancies .
  • Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites influencing in vivo results .
  • Dose-response studies : Adjust dosing regimens (e.g., bioavailability enhancers) to align in vitro IC₅₀ with in vivo efficacy .

Basic: What computational tools are used for preliminary SAR analysis?

Answer:

  • Molecular docking (AutoDock Vina, Schrödinger) to predict binding modes to target proteins (e.g., kinases) .
  • QSAR models : Train on datasets of pyridinecarboxamide analogs to link substituents (e.g., chloro, trifluoromethyl) with activity .
  • ADMET prediction (SwissADME): Screen for liabilities like CYP inhibition or poor permeability .

Advanced: How are reaction mechanisms validated for key steps (e.g., cyclization)?

Answer:

  • Isotope labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in oxo-pyridine intermediates .
  • Kinetic isotope effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated substrates to identify rate-limiting steps .
  • In situ FTIR : Monitor intermediate formation (e.g., enolates) during cyclization .

Basic: What are common structural modifications to enhance solubility?

Answer:

  • Introduce ionizable groups (e.g., tertiary amines) via alkylation of the pyridine nitrogen .
  • Replace lipophilic substituents (e.g., trifluoromethyl) with polar isosteres (e.g., sulfone) .
  • Use co-solvents (e.g., PEG-400) in formulation studies to improve aqueous solubility .

Advanced: How are heterogeneous catalysts applied in scalable synthesis?

Answer:

  • Palladium on carbon (Pd/C) : For hydrogenolysis of protecting groups (e.g., benzyl ethers) .
  • Zeolite-supported acids : Catalyze cyclization steps with >90% recovery and reuse for 5 cycles .
  • Flow chemistry : Implement packed-bed reactors with immobilized enzymes for enantioselective steps .

Basic: What in vitro assays are suitable for initial activity screening?

Answer:

  • Kinase inhibition assays : Use FRET-based kits (e.g., ADP-Glo™) to measure IC₅₀ against target kinases .
  • Cytotoxicity profiling : Screen against HEK-293 or HepG2 cells via MTT assays .
  • Solubility assays : Shake-flask method in PBS (pH 7.4) to guide formulation .

Advanced: How can machine learning improve lead optimization?

Answer:

  • Generative models (e.g., REINVENT): Propose novel analogs with optimized properties (e.g., logP <3) .
  • Bayesian optimization : Prioritize synthesis targets by balancing potency, solubility, and synthetic feasibility .
  • Data augmentation : Combine experimental data with synthetic data from quantum mechanics/molecular mechanics (QM/MM) simulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide
Reactant of Route 2
Reactant of Route 2
1-(2-chloro-6-fluorobenzyl)-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.